
3,11-bis(Acetyloxy)carboxynaphthofluorescein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11-bis(Acetyloxy)carboxynaphthofluorescein is a synthetic organic compound known for its fluorescent properties. It is a derivative of naphthofluorescein, which is widely used in various scientific fields due to its ability to emit light upon excitation. This compound is particularly valuable in fluorescence microscopy and other imaging techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-bis(Acetyloxy)carboxynaphthofluorescein typically involves the esterification of carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Material: Carboxynaphthofluorescein
Reagent: Acetic anhydride
Catalyst: Sulfuric acid or another suitable acid catalyst
Conditions: Temperature around 50-60°C, reaction time of 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,11-bis(Acetyloxy)carboxynaphthofluorescein undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield carboxynaphthofluorescein.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Substitution: Nucleophiles such as amines or thiols
Major Products
Hydrolysis: Carboxynaphthofluorescein
Oxidation: Various oxidized derivatives
Substitution: Substituted naphthofluorescein derivatives
科学研究应用
3,11-bis(Acetyloxy)carboxynaphthofluorescein is used in a wide range of scientific research applications:
Chemistry: As a fluorescent probe in various chemical reactions and processes.
Biology: In fluorescence microscopy to study cellular structures and functions.
Medicine: For imaging and diagnostic purposes, particularly in cancer research.
Industry: In the development of fluorescent dyes and markers for various applications.
作用机制
The mechanism of action of 3,11-bis(Acetyloxy)carboxynaphthofluorescein involves its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is due to the presence of conjugated double bonds in its structure, which allows for the excitation and subsequent emission of photons. The compound interacts with various molecular targets, including proteins and nucleic acids, making it useful in imaging and diagnostic applications.
相似化合物的比较
Similar Compounds
- Carboxynaphthofluorescein
- Fluorescein
- Rhodamine B
- Naphthofluorescein
Uniqueness
3,11-bis(Acetyloxy)carboxynaphthofluorescein is unique due to its specific ester groups, which enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high sensitivity and precision.
属性
分子式 |
C34H24O9 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC 名称 |
acetic acid;(19'-acetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7'-yl) acetate |
InChI |
InChI=1S/C32H20O7.C2H4O2/c1-17(33)36-21-9-11-23-19(15-21)7-13-27-29(23)38-30-24-12-10-22(37-18(2)34)16-20(24)8-14-28(30)32(27)26-6-4-3-5-25(26)31(35)39-32;1-2(3)4/h3-16H,1-2H3;1H3,(H,3,4) |
InChI 键 |
CVKAPCFYRSMZCU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(O3)C6=C(C=C5)C=C(C=C6)OC(=O)C)C7=CC=CC=C7C(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


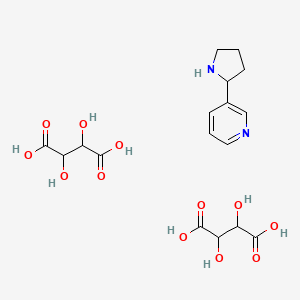
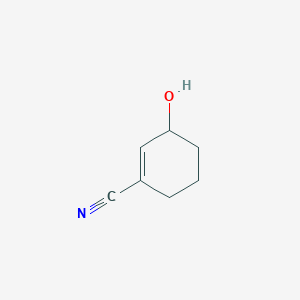

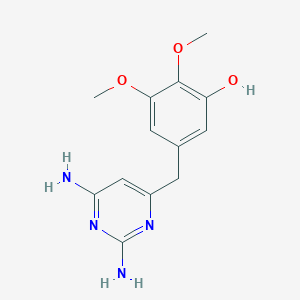

![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
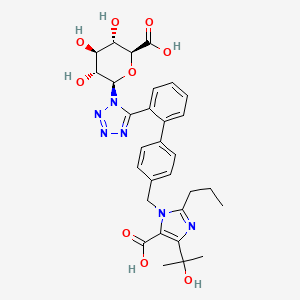

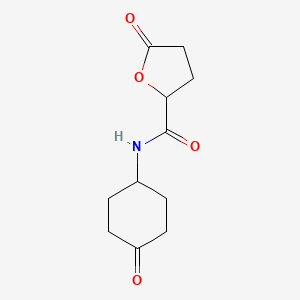


![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
